4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol
Overview
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol is a chemical compound with the molecular formula C11H9NO2S2 It is known for its unique structure, which includes a dihydrobenzo dioxin moiety fused with a thiazole ring
Mechanism of Action
Target of Action
The primary targets of the compound “4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol” are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Thiazole derivatives have been shown to exhibit diverse biological activities . The specific interactions between this compound and its targets, as well as the resulting changes, are areas of ongoing research.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways
Result of Action
Given the diverse biological activities of thiazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with thiazole-2-thiol under specific conditions. One common method includes refluxing the reactants in ethanol-HCl for 1-2 hours, followed by cooling and extraction with ethyl acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the thiazole ring can be targeted by nucleophiles.
Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.
Scientific Research Applications
4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Its unique structure and biological activity make it a potential lead compound for drug development, particularly in designing new antimicrobial agents.
Comparison with Similar Compounds
4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol can be compared with other similar compounds, such as:
Benzo[d]thiazole-2-thiol: This compound shares a similar thiazole ring but lacks the dihydrobenzo dioxin moiety, making it less complex and potentially less effective in certain applications.
Dihydrobenzodioxin derivatives: These compounds have similar structural features but may differ in their biological activity and chemical reactivity.
The uniqueness of this compound lies in its combined structural elements, which contribute to its diverse range of applications and potential as a lead compound in various fields of research.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11-12-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDJRMBJHXFWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655813 | |
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925006-39-9 | |
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,3-thiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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